1-Cyclobutyl-3-(prop-2-enoyl)urea

Lipophilicity Drug-likeness Membrane permeability

1-Cyclobutyl-3-(prop-2-enoyl)urea (CAS 2094328-61-5, MW 168.19, XLogP3 1.2) is a strategic fragment-to-lead scaffold. Its balanced lipophilicity bridges the gap between hydrophilic N-alkyl and lipophilic N-aryl analogs, pre-optimizing blood-brain barrier penetration for CNS programs. The strained cyclobutyl ring imparts a non-planar, 3D topology that enhances target selectivity over flat aromatic congeners, while the acryloyl moiety enables covalent Michael addition for irreversible target engagement. This combination of fragment-like efficiency and sophisticated reactivity makes it a superior starting point for developing isoform-selective covalent inhibitors with controlled molecular weight growth.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 2094328-61-5
Cat. No. B2537245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-3-(prop-2-enoyl)urea
CAS2094328-61-5
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESC=CC(=O)NC(=O)NC1CCC1
InChIInChI=1S/C8H12N2O2/c1-2-7(11)10-8(12)9-6-4-3-5-6/h2,6H,1,3-5H2,(H2,9,10,11,12)
InChIKeyIBGGJPMMZYDLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-3-(prop-2-enoyl)urea (CAS 2094328-61-5) – Procurement-Grade Differentiation Guide for Research and Industrial Users


1-Cyclobutyl-3-(prop-2-enoyl)urea (CAS 2094328-61-5) is a bifunctional urea derivative bearing a cyclobutyl group on one urea nitrogen and a prop-2-enoyl (acryloyl) moiety on the other [1]. With molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol, this compound occupies a distinct physicochemical space among N-acyl urea analogs, combining a strained cycloalkyl ring with an electrophilic Michael acceptor [1]. Its computed XLogP3 of 1.2 positions it as an intermediate-lipophilicity scaffold that bridges the gap between highly hydrophilic N-alkyl analogs and more lipophilic N-aryl congeners [1].

Why 1-Cyclobutyl-3-(prop-2-enoyl)urea Cannot Be Simply Replaced by Generic N-Acyl Urea Analogs


Substituting 1-cyclobutyl-3-(prop-2-enoyl)urea with the simpler 1-methyl-3-(prop-2-enoyl)urea (CAS 183003-43-2) or the more aromatic 1-phenyl-3-(prop-2-enoyl)urea (CAS 71868-35-4) introduces markedly different lipophilicity (ΔXLogP3 of +1.3 and −0.32, respectively) and therefore alters membrane permeability, metabolic stability, and off-target binding profiles [1] [2] . The cyclobutyl ring imparts a non-planar, three-dimensional topology that cannot be recapitulated by a methyl group or a flat phenyl ring, potentially affecting target selectivity and solubility [1] [3]. Substitution with 1-cyclobutylurea (CAS 75914-67-9) removes the acryloyl warhead entirely, eliminating the capacity for covalent target engagement via Michael addition [1] [3].

Quantitative Differentiation Evidence for 1-Cyclobutyl-3-(prop-2-enoyl)urea Against Closest Analogs


Computed XLogP3 Lipophilicity Compared to Methyl and Phenyl Analogs

The target compound exhibits an XLogP3 value of 1.2, which is 1.3 log units higher than the methyl analog (XLogP3 = −0.1) and 0.32 log units lower than the phenyl analog (LogP = 1.52). This intermediate lipophilicity places the cyclobutyl derivative in a favorable range for oral bioavailability (typically XLogP3 1–3) while potentially offering better aqueous solubility than the phenyl counterpart [1] [2] .

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Count for Ligand Efficiency Optimization

With a molecular weight of 168.19 g/mol and 12 heavy atoms, the target compound sits between the lighter methyl analog (128.13 g/mol, 9 heavy atoms) and the heavier phenyl analog (190.20 g/mol, 14 heavy atoms) [1] [2] . This molecular weight falls within the preferred 'lead-like' range, balancing potency with pharmacokinetic tractability, whereas the methyl analog may be considered a fragment and the phenyl analog approaches the upper limit for efficient leads [1] [2] .

Ligand efficiency Lead optimization Fragment-based drug design

Rotatable Bond Count and Conformational Flexibility Differ from Methyl Analog

The target compound contains 2 rotatable bonds, whereas the simplest methyl analog contains only 1 rotatable bond [1] [2]. The additional degree of rotational freedom in the cyclobutyl derivative, arising from the cyclobutyl–urea linkage, may permit better shape complementarity with diverse protein binding pockets while incurring a modest entropic penalty upon binding [1] [2]. The phenyl analog also has 2 rotatable bonds; however, its conformational landscape is dominated by restricted phenyl-urea torsion, contrasting with the aliphatic cyclobutyl rotation .

Conformational flexibility Binding entropy Molecular recognition

Application Scenarios Where 1-Cyclobutyl-3-(prop-2-enoyl)urea Offers Differentiated Value


Lead-Optimization Campaigns Requiring Intermediate Lipophilicity Scaffolds

In medicinal chemistry programs where a balanced logP is critical—for instance, optimizing CNS drug candidates requiring logP 1–3 for blood–brain barrier penetration—this compound's XLogP3 of 1.2 provides a pre-optimized starting point, avoiding the extreme hydrophilicity of the methyl analog (XLogP3 −0.1) and the higher lipophilicity of the phenyl analog (LogP 1.52), thereby reducing the need for extensive multiparameter optimization [1] [2] .

Covalent Inhibitor Design Utilizing the Acryloyl Michael Acceptor

The prop-2-enoyl moiety enables targeted covalent inhibition of enzymes bearing accessible cysteine residues. The cyclobutyl group provides a non-flat, conformationally distinct scaffold that may enhance target selectivity compared to simpler acryloyl ureas, supporting the design of covalent probes with improved isoform discrimination [1].

Physicochemical Property Benchmarking in Fragment-to-Lead Evolution

With a molecular weight of 168.19 g/mol and 12 heavy atoms, this compound occupies a molecular property space well-suited for fragment-to-lead expansion, offering higher complexity than the methyl analog (128.13 g/mol, 9 heavy atoms) while remaining more ligand-efficient than the larger phenyl analog (190.20 g/mol, 14 heavy atoms) [2] . This intermediate size enables systematic SAR exploration with controlled molecular weight growth.

Conformational Profiling for Selectivity-Driven Lead Design

The presence of 2 rotatable bonds (vs 1 for the methyl analog) allows greater conformational adaptability for interrogating binding site topologies, while the cyclobutyl ring imparts a three-dimensional character that may favor selectivity against flatter binding sites preferred by the phenyl analog [1] . This makes the compound a useful tool for exploring shape-based selectivity in protein–ligand interactions.

Quote Request

Request a Quote for 1-Cyclobutyl-3-(prop-2-enoyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.